5-Phenyl-2-pentene
CAS No.: 16091-23-9
Cat. No.: VC21023188
Molecular Formula: C11H14
Molecular Weight: 146.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16091-23-9 |
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Molecular Formula | C11H14 |
Molecular Weight | 146.23 g/mol |
IUPAC Name | [(E)-pent-3-enyl]benzene |
Standard InChI | InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+ |
Standard InChI Key | GLXIHKLBZUKOLW-NSCUHMNNSA-N |
Isomeric SMILES | C/C=C/CCC1=CC=CC=C1 |
SMILES | CC=CCCC1=CC=CC=C1 |
Canonical SMILES | CC=CCCC1=CC=CC=C1 |
Introduction
Physical and Chemical Properties
Basic Identification
5-Phenyl-2-pentene (CAS numbers: 1745-16-0, 16091-23-9) is an alkene derivative with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Also known by synonyms such as [(E)-pent-3-enyl]benzene and [(E)-3-Pentenyl]benzene , this compound exists as a colorless oil at room temperature with distinctive physical characteristics.
Physical Properties
The compound possesses significant physical properties that influence its behavior in various chemical processes and applications. Table 1 presents the key physical properties of 5-Phenyl-2-pentene.
Table 1: Physical Properties of 5-Phenyl-2-pentene
The relatively high LogP value of 3.49990 indicates significant lipophilicity, suggesting greater solubility in non-polar solvents than in water . This property makes 5-Phenyl-2-pentene particularly valuable in organic synthesis applications requiring non-aqueous reaction conditions.
Spectroscopic Properties
While comprehensive spectroscopic data specifically for 5-Phenyl-2-pentene is limited in the available literature, the compound would be expected to exhibit characteristic spectral features based on its structural elements:
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UV Spectroscopy: The presence of both phenyl and alkene chromophores suggests absorption maxima in the 250-260 nm range, similar to its brominated derivative which shows absorption at 260 nm (259) and 255 nm (378) in ethanol .
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IR Spectroscopy: Expected to display characteristic bands for aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), C=C stretching (1640-1680 cm⁻¹), and aromatic ring vibrations (1450-1600 cm⁻¹).
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¹H NMR Spectroscopy: Would present signals for aromatic protons (δ 7.1-7.4 ppm), alkene protons (δ 5.0-5.8 ppm), and the various methylene groups connecting these functional groups.
Synthesis Methods
Laboratory Synthesis
Several synthetic approaches can be employed to prepare 5-Phenyl-2-pentene, with specific routes selected based on available starting materials, required purity, and scale considerations.
Wittig Reaction
The Wittig reaction represents one of the most versatile methods for alkene synthesis. For 5-Phenyl-2-pentene, this approach typically involves the reaction of a phosphonium ylide with an appropriate aldehyde or ketone. Specifically, the reaction might employ 3-phenylpropyltriphenylphosphonium bromide with ethyl trifluoroacetate in the presence of sodium hydride and tetrahydrofuran as the solvent.
Dehydration of Alcohols
The related compound 5-phenyl-2-pentanol can undergo dehydration to form 5-Phenyl-2-pentene. This transformation typically requires acidic conditions or specialized dehydrating agents to facilitate the elimination of water.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer another synthetic pathway. For instance, Heck coupling between an appropriate phenylpropyl precursor and an alkene component could produce the desired compound with control over double bond position.
Synthesis of Derivatives
The synthesis of brominated derivatives of 5-Phenyl-2-pentene has been reported in greater detail. For example, (Z)-2-Bromo-5-phenyl-2-pentene can be prepared through the following procedure:
"2,3-Dibromo-2-methyl-5-phenyl-2-pentanoic acid (1.95 g, 5.6 mmol) was refluxed with potassium carbonate (1.93 g, 14.0 mmol) in acetone (50 ml) for 3 hours. The solvent was removed by distillation and the residue was partitioned between ether (100 ml) and water (100 ml). The ether extract was washed with brine (50 ml), dried (Na₂SO₄), filtered and evaporated under reduced pressure. The crude product was Kugelrohr distilled to yield (Z)-2-bromo-5-phenyl-2-pentene (1.10 g, 88%) as a colourless oil. B.p. 91°/0.8 mmHg" .
Chemical Reactivity
Types of Reactions
The reactivity of 5-Phenyl-2-pentene is primarily dictated by its alkene functionality and the presence of the phenyl group. Based on the structural features, the compound engages in several characteristic reaction types:
Oxidation Reactions
5-Phenyl-2-pentene undergoes various oxidation reactions:
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Epoxidation to form epoxides when treated with oxidizing agents like meta-chloroperoxybenzoic acid in dichloromethane
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Further oxidation of epoxides to form diols
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At elevated temperatures (approximately 80°C), the compound exhibits autocatalytic oxygen absorption, resulting in the formation of peroxides, carbonyl compounds, and esters
Reduction Reactions
Hydrogenation of the double bond produces 5-phenylpentane, typically employing hydrogen gas and a palladium catalyst.
Halogenation Reactions
Addition of halogens, particularly bromine, leads to the formation of dibromo compounds or, under specific conditions, bromo-alkenes such as 2-bromo-5-phenyl-2-pentene .
Hydroboration Reactions
Under catalytic conditions using a borenium ion catalyst, 5-phenyl-2-pentene undergoes hydroboration at room temperature to form a 1:1 mixture of unrearranged secondary alcohols. Heating to 50°C slightly shifts the product ratio toward the C(2) alcohol, but further rearrangement to primary alcohols is notably absent, unlike with many other alkenes.
Table 2: Reaction Types and Conditions for 5-Phenyl-2-pentene
Structure-Reactivity Relationships
The position of the phenyl group relative to the double bond significantly impacts the compound's reactivity profile. Studies comparing 5-Phenyl-2-pentene with structurally similar compounds reveal that alkenes with phenyl groups closer to the double bond (e.g., β-methylstyrene) show substantially reduced hydroboration conversion (<10%) compared to 5-Phenyl-2-pentene. This difference is attributed to both steric hindrance and electronic effects that affect catalyst interaction and turnover.
Related Compounds and Derivatives
Brominated Derivatives
Several brominated derivatives of 5-Phenyl-2-pentene have been synthesized and characterized:
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(Z)-2-Bromo-5-phenyl-2-pentene:
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[(Z)-5-Phenyl-2-penten-2-yl]mercury Acetate:
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Synthesized from (Z)-5-phenyl-2-penten-2-ylmercury bromide by reaction with silver acetate in tetrahydrofuran
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Physical form: Crystallizes as colorless plates from cyclohexane/light petroleum
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¹H-NMR data: Shows characteristic signals including methyl group (δ 1.94 ppm, J₁₉₉ₕg,ₕ 191 Hz), acetate methyl (δ 2.04 ppm), and methylene groups (δ 2.46 and 2.71 ppm)
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Oxygenated Derivatives
Several important oxygenated derivatives related to 5-Phenyl-2-pentene have been documented:
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5-Phenylpentan-2-one:
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5-Phenyl-3-penten-2-one:
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5-Phenylpentan-2-ol:
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5-Phenyl-2S-pentanol:
Applications
Pharmaceutical Applications
5-Phenyl-2-pentene and its derivatives demonstrate significant potential in pharmaceutical development:
Drug Synthesis
The compound serves as a valuable intermediate for the synthesis of bioactive molecules. Most notably, its derivative 5-phenyl-2S-pentanol is employed in the synthesis of levonantradol, a synthetic cannabinoid with analgesic and antiemetic properties used in cancer chemotherapy . The patent literature specifically notes that "Levonantradol derived from the present 5-phenyl-2S-pentanol, has found clinical use in man as an analgesic agent, Jain et al., ibid., pp. 320S-326S; and as an antiemetic agent in cancer chemotherapy" .
Fragrance Industry Applications
Within the fragrance industry, 5-Phenyl-2-pentene serves multiple functions:
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Fragrance Precursor: The compound functions as a precursor for synthesizing aromatic compounds that contribute to perfume compositions.
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Rose Scent Component: Its derivatives are particularly valuable for creating floral notes, especially rose scents, which are fundamental components in many perfume formulations.
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Personal Care Products: The compound and its derivatives can be incorporated into personal care products such as deodorants and skin creams at concentrations ranging from 0.1% to 90%, depending on the desired scent profile.
Materials Science Applications
The structural features of 5-Phenyl-2-pentene make it particularly suitable for polymer chemistry:
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Polymerization Building Block: The double bond enables participation in polymerization reactions, leading to materials with specific physical properties including enhanced flexibility and thermal stability.
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Structure-Property Relationships: Research into the relationship between the structure of phenyl-substituted alkenes and their physical properties provides valuable insights for material design, allowing for the creation of polymers with tailored characteristics.
Table 3: Applications of 5-Phenyl-2-pentene Across Industries
Comparative Analysis with Similar Compounds
Understanding 5-Phenyl-2-pentene's unique properties and applications requires comparing it with structurally similar compounds:
Table 4: Comparison of 5-Phenyl-2-pentene with Related Compounds
The position of the phenyl group relative to the double bond has profound effects on reactivity. Compounds with the phenyl group closer to the double bond show dramatically different reaction patterns and selectivity, particularly in catalytic reactions like hydroboration.
Research Developments
Catalytic Studies
Recent research has focused on the catalytic behavior of 5-Phenyl-2-pentene, particularly in hydroboration reactions. Under catalytic conditions with a borenium ion catalyst, the compound undergoes hydroboration at room temperature to form a 1:1 mixture of unrearranged secondary alcohols. Heating to 50°C slightly shifts the product ratio toward the C(2) alcohol, but further rearrangement to primary alcohols is absent, unlike the behavior observed with other alkenes.
This distinctive reactivity pattern provides valuable insights into the factors governing regioselectivity in catalytic transformations of phenyl-substituted alkenes, with implications for the design of more selective catalytic systems.
Stereospecific Synthesis
The stereospecific synthesis of related compounds, particularly 5-phenyl-2S-pentanol, has been the subject of patent literature. According to one patent, "the present invention meets a need for a stereospecific synthesis of 5-phenyl-2S-pentanol from readily available optically pure starting material (S-ethyl lactate) which at the same time provides product readily purified and free of contaminating alcohols such as phenethyl alcohol or 3-phenylpropyl alcohol" .
This stereospecific approach is particularly important for pharmaceutical applications, as the stereochemistry of the alcohol significantly impacts the biological activity of derived compounds like levonantradol.
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